6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine
Overview
Description
6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine is an organic compound with the molecular formula C11H14BrN It is a brominated derivative of 2,2-dimethyl-2,3-dihydro-1H-inden-1-amine, featuring a bromine atom at the 6th position of the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 2,2-dimethyl-2,3-dihydro-1H-inden-1-amine. One common method is to react 2,2-dimethyl-2,3-dihydro-1H-inden-1-amine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,2-dimethyl-2,3-dihydro-1H-inden-1-amine.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 2,2-dimethyl-2,3-dihydro-1H-inden-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. Additionally, the indene ring structure may facilitate interactions with hydrophobic pockets in target molecules, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydro-1H-inden-1-amine: The non-brominated parent compound.
6-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine: A chlorinated analog.
6-Fluoro-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine: A fluorinated analog.
Uniqueness
6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-brominated and other halogenated analogs. The bromine atom’s size and electronegativity can influence the compound’s interactions with molecular targets, potentially enhancing its efficacy in various applications.
Biological Activity
6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine is a brominated derivative of 2,2-dimethyl-2,3-dihydro-1H-inden-1-amine, characterized by its unique bicyclic structure and the presence of a bromine atom at the 6th position of the indene ring. This compound has garnered attention in recent years due to its potential biological activities, including anti-inflammatory and anticancer properties.
The molecular formula for this compound is CHBrN, with a molecular weight of approximately 240.14 g/mol. The bromine atom significantly influences the compound's reactivity and interaction with biological targets.
The mechanism of action for this compound involves its interaction with specific biomolecules. The bromine atom can participate in halogen bonding, enhancing the compound's binding affinity to proteins and enzymes involved in various disease pathways. Additionally, the indene structure may facilitate interactions with hydrophobic pockets in target molecules, potentially increasing its biological efficacy.
Therapeutic Potential
Preliminary studies suggest that this compound may exhibit several therapeutic properties:
- Anti-inflammatory Activity : Research indicates that 6-bromo derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Anticancer Properties : Initial investigations have shown that the compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways .
Comparative Analysis
To understand the unique biological activity of this compound, it is beneficial to compare it with related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2,2-Dimethyl-2,3-dihydro-1H-inden-1-amine | Parent compound without bromination | Limited bioactivity |
6-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-amines | Chlorinated analog | Moderate activity against certain pathogens |
6-Fluoro-2,2-dimethyl-2,3-dihydro-1H-inden-1-amines | Fluorinated analog | Enhanced binding properties compared to non-halogenated analogs |
The presence of bromine in the structure enhances the compound's reactivity and interaction with biological systems compared to its non-brominated and other halogenated analogs .
Case Studies
Several studies have explored the biological activity of this compound:
Study 1: Anti-inflammatory Effects
In a study examining various indene derivatives, 6-bromo-2,2-dimethyl derivatives demonstrated significant inhibition of nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism for reducing inflammation through modulation of signaling pathways involved in immune responses.
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of halogenated indenes revealed that 6-bromo derivatives could effectively induce apoptosis in human cancer cell lines. The study reported an IC50 value indicating potent cytotoxicity against breast cancer cells .
Properties
IUPAC Name |
6-bromo-2,2-dimethyl-1,3-dihydroinden-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-11(2)6-7-3-4-8(12)5-9(7)10(11)13/h3-5,10H,6,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLYGKSAQUKOAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1N)C=C(C=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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